The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate can be approached via several methods, typically involving the following steps:
This synthetic route can achieve yields typically around 60-80%, depending on the specific conditions and reagents used .
The molecular structure of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions .
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate can participate in various chemical reactions:
These reactions are crucial for exploring its utility in medicinal chemistry and organic synthesis .
The mechanism of action for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate primarily revolves around its role as an amino acid derivative:
Further studies are necessary to elucidate its specific mechanisms in therapeutic contexts .
The physical and chemical properties of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate include:
These properties are critical for determining its handling, storage conditions, and application potential in various fields .
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate has several scientific applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoate relies critically on Boc (tert-butoxycarbonyl) group strategies to preserve stereochemical integrity during derivatization. The Boc group serves as a temporary α-amino protector, enabling selective reactions at the carboxylic acid terminus while preventing racemization or side reactions. This protection is typically achieved by reacting the parent amino acid (e.g., L-phenylalanine or analogous thiophene derivatives) with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (water/dioxane), catalyzed by mild bases like sodium hydroxide at 0–5°C [4] . Subsequent in situ esterification employs trimethylsilyl chloride (TMSCl) in methanol to yield the Boc-protected methyl ester intermediate. Crucially, global deprotection necessitates acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which cleave the Boc group without disturbing the thiophene ring or ester functionality [7]. This orthogonal protection strategy is indispensable for constructing complex peptidomimetics incorporating thiophene moieties, as confirmed by NMR and chiral HPLC analyses showing >99% enantiomeric excess (ee) in final products [4].
Table 1: Key Protection/Deprotection Steps in Boc-Mediated Synthesis
Step | Reagents/Conditions | Function | Yield |
---|---|---|---|
Boc Protection | Boc₂O, NaOH, H₂O/dioxane, 0°C | α-Amino group protection | 85–92% |
Methyl Esterification | TMSCl, MeOH, 25°C, 12h | Carboxylate activation | 90–95% |
Boc Deprotection | 30% TFA/DCM, 0°C to RT, 1–2h | Boc removal for further coupling | 95–98% |
Incorporating the thiophene moiety while preserving stereocenters demands precise alkylation methodologies. Schöllkopf bis-lactim ether methodology is frequently employed, wherein glycine-derived bis-lactim ether undergoes enantioselective alkylation with 2-(bromomethyl)thiophene. This reaction proceeds via chiral lithium enolate intermediates generated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), ensuring >98% diastereoselectivity [4]. Alternatively, phase-transfer catalysis (PTC) using cinchona alkaloids (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) enables asymmetric alkylation of Boc-protected glycine Schiff bases. The thiophene electrophile reacts at the Si-face of the glycine anion under PTC conditions (toluene, 50% NaOH, −20°C), affording the (S)-configured product with 92–95% ee . Post-alkylation, acid hydrolysis releases the Boc-amino acid, followed by methyl esterification. X-ray crystallography of intermediates confirms absolute (S) configuration at the α-carbon, critical for bioactive peptide applications [4].
Solution-phase synthesis dominates industrial-scale production due to scalability and cost-effectiveness. As evidenced by commercial suppliers like Laibo Chem, multi-gram batches (e.g., 5g packages) of the target compound are synthesized via iterative solution-phase Boc protection, alkylation, and esterification, achieving net yields of 75–80% at a cost of R$250.18/5g (∼$50/g) [2]. In contrast, solid-phase peptide synthesis (SPPS) using Wang or Rink amide resins enables rapid assembly for research-scale quantities but suffers from limitations. While SPPS facilitates automated coupling (HBTU/DIPEA) of Fmoc-(thiophen-2-yl)-L-alanine to resin-bound sequences, esterification requires post-cleavage methanolysis with thionyl chloride. This introduces racemization risks (up to 5% ee loss) and reduces net yields to 50–60% due to incomplete resin loading and cleavage inefficiencies [2]. Consequently, solution-phase remains preferred for bulk synthesis, whereas SPPS is reserved for peptide fragment integration.
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram (up to kg) | Milligram to gram |
Net Yield | 75–80% | 50–60% |
Cost Efficiency | ∼$50/g | ∼$200/g |
Racemization Risk | <1% ee loss | 3–5% ee loss |
Primary Application | Industrial production | Research-scale peptide conjugates |
Esterification and amidation steps benefit from tailored catalytic systems:
Racemization during synthesis is minimized through solvent/temperature optimization:
Table 3: Racemization Control in Key Synthetic Steps
Reaction Step | Optimal Conditions | Racemization | Key Mechanism |
---|---|---|---|
Esterification | SOCl₂/MeOH, −20°C, 2h | <0.5% | Low-temperature protonation |
Amide Coupling | DIC/HOBt, CH₃CN, 4Å MS, 25°C | 0.3–0.8% | Rapid activation via HOBt ester |
Boc Deprotection | 30% TFA/DCM, 0°C, 1h | <0.1% | Acidic N-deprotonation |
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4